molecular formula C7H7BrN2O4S B8559463 N-(2-bromo-5-nitrophenyl)methanesulfonamide

N-(2-bromo-5-nitrophenyl)methanesulfonamide

Cat. No.: B8559463
M. Wt: 295.11 g/mol
InChI Key: WGJKXISVAHLHIE-UHFFFAOYSA-N
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Description

N-(2-bromo-5-nitrophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H7BrN2O4S and its molecular weight is 295.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrN2O4S

Molecular Weight

295.11 g/mol

IUPAC Name

N-(2-bromo-5-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3

InChI Key

WGJKXISVAHLHIE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methansulfonyl chloride (1.26 g, 18.43 mmol) was added to a 0° C. solution of 4-nitro-2-aminobromobenzene (1.6 g, 7.37 mmol) and triethlyamine (1.86 g, 18.43 mmol) in 20 ml of CH2Cl2. The reaction mixture was allowed to warm to room temperature and stirred 72 hr. The mixture was poured onto 50 ml of 1M HCl and extracted with 2×100 ml ethyl acetate. The extracts were washed with brine then dried (anhydrous MgSO4) and concentrated. The material was dissolved in 10 ml of methanol and treated with 10 ml of 3M NaOH solution. The mixture was stirred overnight. The methanol was removed at reduced pressure, then 10 ml of water were added and the solution was washed with 50 ml of CH2Cl2. The aqueous was acidified to pH 1 by the dropwise addition of concentrated HCl. The product was extracted with ethyl acetate (2×75 ml). The extracts were dried (anhydrous MgSO4) and concentrated to give 2.46 g of N-(2-bromo-5-nitrophenyl)methanesulfonamide.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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